An In-depth Technical Guide to the Benzotriazole Core: A Versatile Scaffold in Drug Discovery, Featuring 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
An In-depth Technical Guide to the Benzotriazole Core: A Versatile Scaffold in Drug Discovery, Featuring 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Potential of a Privileged Scaffold
The benzotriazole moiety, a bicyclic system featuring a benzene ring fused to a 1,2,3-triazole ring, represents a cornerstone in modern medicinal chemistry.[1] Its derivatives have garnered significant attention due to their diverse and potent pharmacological activities, spanning antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic properties and structural rigidity of the benzotriazole core make it an ideal scaffold for the design of novel therapeutic agents.[4] This guide delves into the technical intricacies of the benzotriazole class of compounds, with a specific focus on the structural features embodied by 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one. While detailed experimental data for this specific molecule is not extensively available in the public domain, its structure serves as an excellent archetype to explore the synthesis, potential mechanisms of action, and therapeutic applications of related and more extensively studied benzotriazole derivatives.
Chemical and Physical Properties of the Core Structure
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is an organic compound with the chemical formula C₁₂H₁₁N₃O.[5] It typically appears as a white to off-white crystalline solid and exhibits solubility in organic solvents like ethanol and acetone, with limited solubility in water.[5] The presence of the phenyl group is known to enhance the stability and reactivity of the benzotriazole scaffold, making it a valuable intermediate in synthetic organic chemistry.[5] While its primary industrial application has been as a UV stabilizer in plastics and coatings, its structural motifs suggest a potential for biological activity.[5]
| Property | Value | Source |
| CAS Number | 97507-52-3 | |
| Molecular Formula | C₁₂H₁₁N₃O | [5] |
| Molecular Weight | 213.24 g/mol | |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in ethanol, acetone; limited in water | [5] |
Synthesis of the Benzotriazole Scaffold: A Generalized Approach
The synthesis of benzotriazole derivatives can be achieved through various synthetic routes. A common and straightforward method involves the diazotization of an appropriate o-phenylenediamine derivative.[1]
Generalized Experimental Protocol: Synthesis of a Benzotriazole Derivative
Objective: To synthesize a substituted benzotriazole from a corresponding o-phenylenediamine.
Materials:
-
Substituted o-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ethanol
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Deionized water
-
Standard laboratory glassware
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Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Dissolution: Dissolve the substituted o-phenylenediamine in glacial acetic acid in a beaker with stirring.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
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Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
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Precipitation: Pour the reaction mixture into a beaker of cold water to precipitate the benzotriazole derivative.
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Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified benzotriazole derivative.
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Characterization: Characterize the final product using techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]
Causality of Experimental Choices: The use of an ice bath and slow addition of sodium nitrite is crucial to control the exothermic diazotization reaction and prevent the decomposition of the unstable diazonium salt intermediate. Glacial acetic acid serves as both a solvent and a catalyst for the reaction.
Caption: Generalized synthesis of benzotriazoles via diazotization.
Spectroscopic Characterization of Benzotriazole Derivatives
The structural elucidation of newly synthesized benzotriazole derivatives relies on a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum of a benzotriazole derivative would typically show characteristic absorption bands for the aromatic C-H stretching, C=C ring stretching, and N=N stretching vibrations. For a compound like 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one, a strong absorption band corresponding to the C=O stretching of the ketone group would also be expected.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl and benzotriazole rings, as well as signals for the aliphatic protons of the tetrahydrobenzotriazole moiety. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.[8]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[6][9]
| Spectroscopic Data for a Representative Benzotriazole Derivative (1-(Ethoxycarbonylmethyl)-1H-benzotriazole) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.45 (d, 1H), 7.35 (t, 1H), 7.25 (t, 1H), 5.35 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.5, 145.8, 133.5, 127.5, 124.0, 119.8, 110.5, 62.0, 49.5, 14.0 |
| Reference | [10] |
Mechanism of Action and Pharmacological Activities
The diverse biological activities of benzotriazole derivatives stem from their ability to interact with various biological targets. The benzotriazole scaffold can act as a bioisostere for other functional groups, allowing for the modulation of the pharmacological properties of known drugs.[4]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. CAS 97507-52-3: 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazo… [cymitquimica.com]
- 6. iisj.in [iisj.in]
- 7. jocpr.com [jocpr.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
